Polygalasaponin XXXII

cognitive impairment scopolamine amnesia model oral bioavailability

Polygalasaponin XXXII (PGS32) is an oleanane-type triterpenoid saponin first isolated and structurally elucidated from the roots of Polygala japonica Houtt. in 1996.

Molecular Formula C79H118O38
Molecular Weight 1675.8 g/mol
CAS No. 176182-04-0
Cat. No. B1491360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolygalasaponin XXXII
CAS176182-04-0
Synonymspolygalasaponin XXXII
Molecular FormulaC79H118O38
Molecular Weight1675.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)OC5C(C(C(CO5)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O
InChIInChI=1S/C79H118O38/c1-32-46(87)49(90)52(93)66(106-32)114-60-57(110-45(86)17-12-35-10-13-36(102-9)14-11-35)34(3)108-69(61(60)115-68-55(96)59(113-70-62(97)79(101,30-82)31-105-70)56(33(2)107-68)111-65-54(95)58(41(85)28-104-65)112-64-51(92)47(88)40(84)27-103-64)117-72(100)77-21-20-73(4,5)24-38(77)37-15-16-43-74(6)25-39(83)63(116-67-53(94)50(91)48(89)42(26-80)109-67)76(8,71(98)99)44(74)18-19-75(43,7)78(37,29-81)23-22-77/h10-15,17,32-34,38-44,46-70,80-85,87-97,101H,16,18-31H2,1-9H3,(H,98,99)/b17-12+/t32-,33-,34+,38-,39-,40-,41+,42+,43+,44+,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,74+,75+,76-,77-,78-,79+/m0/s1
InChIKeyWZOBMHJVDKLZQM-DBODJKMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polygalasaponin XXXII (CAS 176182-04-0) – A Structurally Defined Triterpenoid Saponin from Polygalae Radix for Cognition Research Procurement


Polygalasaponin XXXII (PGS32) is an oleanane-type triterpenoid saponin first isolated and structurally elucidated from the roots of Polygala japonica Houtt. in 1996 [1]. It is also identified as a key bioactive constituent of Polygalae Radix (Polygala tenuifolia Willd.), a traditional Chinese medicine listed in the Chinese Pharmacopoeia for its cognition-enhancing properties [2]. PGS32 has the molecular formula C79H118O38 and a molecular weight of 1675.78 g/mol, featuring a presenegenin aglycone core with a characteristic 3-O-β-D-glucopyranosyl substitution and a complex 28-O-ester-linked oligosaccharide chain that includes a unique 4-O-p-methoxycinnamoyl moiety on the fucose residue [1], distinguishing it from other polygalasaponins. Pharmacologically, PGS32 has been shown to improve hippocampus-dependent learning and memory, enhance long-term potentiation (LTP), and activate the MAP kinase/BDNF/TrkB signaling cascade [2][3].

Why Generic Substitution of Polygalasaponin XXXII with In-Class Polygala Saponins or AChE Inhibitors Fails – Structural and Mechanistic Differentiation


Polygalasaponin XXXII cannot be generically substituted by other saponins from Polygalae Radix because its unique 28-O-oligosaccharide architecture, featuring a 4-O-p-methoxycinnamoyl substituent on the inner fucose and a terminal arabinopyranosyl-apiofuranosyl rhamnopyranosyl branching pattern, confers a distinct pharmacological profile [1]. Unlike the structural analogue polygalasaponin F (PGSF), which induces hippocampal LTP primarily via NMDA receptor (NMDAR) activation [2], PGS32 enhances LTP through BDNF/TrkB phosphorylation and MAP kinase cascade activation without NMDAR dependence [3][4]. Furthermore, PGS32 differs fundamentally from acetylcholinesterase (AChE) inhibitors such as donepezil and huperzine A, which provide symptomatic cholinergic enhancement, whereas PGS32 engages a neurotrophic signaling pathway (TrkB/ERK/CREB/BDNF) that is associated with synaptic plasticity and potential disease modification [3][4]. Even within the same Polygalae Radix extract, the active fraction P3 (enriched in PGS32) demonstrates markedly superior neuroprotective potency compared to the parallel fraction P6, confirming that not all Polygala saponin fractions or monomers are interchangeable [3].

Quantitative Differential Evidence for Polygalasaponin XXXII (PGS32) – Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Oral Dose Potency in Scopolamine-Induced Amnesia: PGS32 vs. Donepezil – 40-Fold Lower Effective Dose

In the scopolamine-induced amnesia model in C57BL/6J mice assessed by channel water maze, oral administration of PGS32 at 0.125 mg·kg⁻¹·d⁻¹ for 19 days abolished scopolamine-induced memory impairment, evidenced by significantly decreased latency times and reduced error numbers compared to the model group [1]. In the same study, the positive control donepezil required a dose of 5 mg/kg (oral) to achieve comparable cognitive improvement [1]. This represents a 40-fold lower effective oral dose for PGS32 relative to donepezil under identical experimental conditions. Furthermore, PGS32 demonstrated an inverted U-shaped dose-response curve: 5 mg/kg was effective, while 20 mg/kg was not as effective, suggesting that lower doses may be more efficacious [1]. This narrows the effective dosing window but highlights exceptional potency at the low end of the dose range.

cognitive impairment scopolamine amnesia model oral bioavailability channel water maze

Neuroprotective Concentration Potency: P3 Fraction (PGS32-Containing) vs. P6 Fraction – 100-Fold Difference in Effective Concentration Against Serum Deficiency

In primary cortical neurons subjected to serum-deficient conditions, the P3 fraction (from which PGS32 was subsequently isolated) significantly increased cell survival at 1 μg/mL (P<0.05), 10 μg/mL (P<0.01), and 100 μg/mL (P<0.01) in a dose-dependent manner [1]. In contrast, the parallel fraction P6, derived from the same Polygalae Radix extract, showed neuroprotective effects only at 100 μg/mL (P<0.01) [1]. This 100-fold difference in the lowest effective concentration (1 μg/mL for P3 vs. 100 μg/mL for P6) demonstrates that the saponin composition enriched in PGS32 within the P3 fraction confers substantially greater neuroprotective potency. PGS32 was subsequently confirmed as an active monomer from P3 responsible for both the in vitro neuroprotection and in vivo cognition-enhancing effects, distinguishing it from the less active P6 fraction components [1].

neuroprotection primary cortical neurons serum deficiency MTT assay

LTP Enhancement Mechanism: PGS32 (TrkB Phosphorylation) vs. Polygalasaponin F (NMDAR Activation) – Divergent Synaptic Plasticity Pathways

Both PGS32 and its structural analogue polygalasaponin F (PGSF) enhance long-term potentiation (LTP) in the hippocampal dentate gyrus of anesthetized rats, but they achieve this through fundamentally different receptor mechanisms [1][2]. Intracerebroventricular injection of PGS32 (5 μL of 400 μmol/L, administered 20 min after high-frequency stimulation) significantly enhanced HFS-induced LTP, with population spike (PS) amplitudes increasing from 273%±40% (control) to 310%±20% at 20 min, 340%±24% at 40 min, and 378%±27% at 50 min post-injection (P<0.01 vs. control) [1]. This LTP enhancement was accompanied by significant TrkB phosphorylation in the hippocampus at oral doses of 0.5 and 2 mg/kg [1]. In contrast, PGSF (1 and 10 μmol/L, icv) induces LTP via NMDA receptor activation, with its effects completely blocked by the NMDAR antagonist MK801 (100 μmol/L) and partially blocked by the CaMKII inhibitor KN93 [2]. PGS32's LTP enhancement is NMDAR-independent and instead mediated through the BDNF-TrkB-MAP kinase cascade [1][3], providing a mechanistically distinct tool compound for synaptic plasticity research.

long-term potentiation synaptic plasticity TrkB phosphorylation NMDA receptor

Mechanism of Action Differentiation: PGS32 (BDNF/TrkB Pathway Activation) vs. AChE Inhibitors Donepezil and Huperzine A – Neurotrophic vs. Symptomatic Cholinergic Mechanisms

PGS32 engages a fundamentally different therapeutic mechanism from the clinical AChE inhibitors donepezil and huperzine A. In the scopolamine-induced amnesia model, PGS32 at 0.5 and 2 mg/kg p.o. significantly stimulated phosphorylation of TrkB (p-TrkB) in the hippocampus of maze-trained mice, whereas scopolamine treatment alone significantly decreased p-TrkB levels compared to controls [1]. In parallel experiments, PGS32 activated the MAP kinase cascade, promoting phosphorylation of ERK, CREB, and synapsin I, and greatly enhanced BDNF expression in the hippocampus [2]. Donepezil and huperzine A, in contrast, act as AChE inhibitors that increase synaptic acetylcholine levels, providing symptomatic cognitive improvement without directly engaging neurotrophic signaling pathways [1]. The BDNF-TrkB pathway is critically implicated in long-term neuroprotection, synaptic plasticity, and potential disease modification in neurodegenerative disorders [1], positioning PGS32 as a mechanistically distinct research tool for studying neurotrophin-mediated cognitive enhancement rather than cholinergic symptom management.

BDNF TrkB phosphorylation acetylcholinesterase inhibition disease modification synaptic plasticity

Oral Dose Potency: PGS32 (0.125 mg/kg) vs. Onjisaponin B (10 mg/kg) in Cognitive Impairment Models – 80-Fold Lower Effective Dose

When comparing across published studies in cognitive impairment models, PGS32 demonstrates substantially greater oral potency than onjisaponin B, another saponin from Polygalae Radix. PGS32 at 0.125 mg/kg/day p.o. abolished scopolamine-induced memory impairment in mice in the channel water maze test [1], and at 0.125, 0.5, and 2 mg/kg significantly prevented scopolamine-induced cognitive impairments in the Morris water maze [2]. In contrast, onjisaponin B requires a dose of 10 mg/kg/day p.o. to reduce spatial learning and memory deficits in the Morris water maze in an APP/PS1 transgenic mouse model of Alzheimer's disease, and 10–20 mg/kg to prevent D-galactose-induced cognitive decline in rats . This represents an approximate 80-fold difference in minimum effective oral dose (0.125 vs. 10 mg/kg), although the comparison is cross-study and employs different cognitive impairment models (scopolamine-induced pharmacological amnesia vs. transgenic/D-galactose-induced models). The data suggest that PGS32 may offer superior potency for acute pharmacological intervention studies, while onjisaponin B has been profiled in chronic neurodegenerative models.

cognitive enhancement dose comparison Morris water maze Alzheimer's disease model

Prioritized Research and Industrial Application Scenarios for Polygalasaponin XXXII Based on Quantitative Differentiation Evidence


BDNF/TrkB Pathway Activation Studies in Neurodegeneration – Mechanistic Tool Compound Differentiated from AChE Inhibitors

PGS32 is the preferred compound for research programs investigating BDNF-mimetic or TrkB-activating strategies for cognitive enhancement and neuroprotection. Unlike donepezil and huperzine A, which act through cholinergic potentiation, PGS32 directly stimulates TrkB phosphorylation at oral doses as low as 0.5 mg/kg and enhances downstream MAP kinase signaling (ERK/CREB/synapsin I phosphorylation) and BDNF expression [1][2]. This makes PGS32 a mechanistically distinct tool for target engagement studies focused on neurotrophin receptor activation, synaptic plasticity, and potential disease-modifying approaches in Alzheimer's disease and related dementias [1].

High-Sensitivity in Vitro Neuroprotection Screening – Minimized Compound Consumption per Assay

The P3 fraction enriched in PGS32 demonstrates neuroprotective efficacy in primary cortical neurons at concentrations as low as 1 μg/mL against serum deficiency, representing a 100-fold potency advantage over the P6 fraction (effective only at 100 μg/mL) [1]. For high-throughput or medium-throughput neuroprotection screening programs, sourcing PGS32 as a defined monomer rather than using crude Polygalae Radix extracts or less active fractions ensures maximal assay sensitivity, reduced compound consumption, and more reproducible pharmacological profiles [1].

Acute Pharmacological Cognitive Enhancement Studies – Ultra-Low Oral Dose Behavioral Pharmacology

PGS32 at 0.125 mg/kg/day p.o. reliably abolishes scopolamine-induced cognitive impairment in mice, representing a 40-fold lower effective dose than donepezil (5 mg/kg) [1] and an approximately 80-fold lower dose than onjisaponin B (10 mg/kg) [2][3]. This ultra-low dose requirement is particularly advantageous for behavioral pharmacology programs with limited compound quantities, chronic dosing regimens where cumulative compound exposure must be minimized, and studies requiring oral bioavailability at low mg/kg doses [1].

Synaptic Plasticity and LTP Research – NMDAR-Independent Mechanistic Probe

For electrophysiological studies of hippocampal LTP, PGS32 provides an NMDAR-independent, TrkB-dependent LTP enhancement mechanism [1][2], clearly differentiated from polygalasaponin F, which induces LTP exclusively via NMDAR activation (blocked by MK801) [3]. PGS32 icv injection (5 μL, 400 μmol/L) enhances HFS-induced LTP with PS amplitudes increasing to 340%–378% of baseline within 40–50 min post-injection [1]. Researchers studying BDNF/TrkB-mediated synaptic plasticity or seeking to dissect NMDAR-dependent vs. NMDAR-independent LTP mechanisms should prioritize PGS32 over PGSF [1][3].

Quote Request

Request a Quote for Polygalasaponin XXXII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.